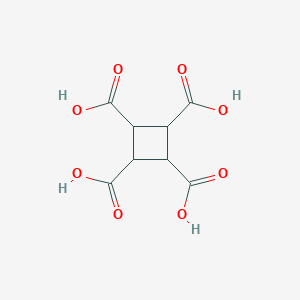
1,2,3,4-Cyclobutanetetracarboxylic acid
Cat. No. B031561
Key on ui cas rn:
53159-92-5
M. Wt: 232.14 g/mol
InChI Key: CURBACXRQKTCKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07402693B2
Procedure details


The cyclobutane-1,2,3,4-tetracarboxylic acid (501 g, 2.16 mol) and acetic anhydride (3000 ml) were added to a 5-liter flask and reacted at a controlled temperature of 150° C. for 24 hours. The reaction was cooled to room temperature; concentrated; and dried to obtain 1,2,3,4-cyclobutanetetracarboxylic dianhydride (573 g, 2.93 mol).


Identifiers


|
REACTION_CXSMILES
|
[CH:1]1([C:14]([OH:16])=[O:15])[CH:4]([C:5]([OH:7])=O)[CH:3]([C:8]([OH:10])=O)[CH:2]1[C:11]([OH:13])=[O:12]>C(OC(=O)C)(=O)C>[CH:1]12[C:14](=[O:15])[O:16][C:5](=[O:7])[CH:4]1[CH:3]1[C:8](=[O:10])[O:12][C:11](=[O:13])[CH:2]12
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
501 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(C(C(C1C(=O)O)C(=O)O)C(=O)O)C(=O)O
|
|
Name
|
|
|
Quantity
|
3000 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)OC(C)=O
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
reacted at a controlled temperature of 150° C. for 24 hours
|
|
Duration
|
24 h
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
and dried
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C12C(C3C1C(=O)OC3=O)C(=O)OC2=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: AMOUNT | 2.93 mol | |
| AMOUNT: MASS | 573 g | |
| YIELD: CALCULATEDPERCENTYIELD | 135.6% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
